Cas no 1353955-71-1 (N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride)

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
- N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine,hydrochloride
- (4-Methoxy-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanaminehydrochloride
- [(4-METHOXYPHENYL)METHYL](PIPERIDIN-4-YLMETHYL)AMINE HYDROCHLORIDE
- G66246
- DB-299794
- N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
- 1353955-71-1
- AKOS024464162
-
- MDL: MFCD21098637
- インチ: InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
- InChIKey: NVUHGPBRBAXLAI-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNCC2CCNCC2.Cl
計算された属性
- 精确分子量: 270.1498911g/mol
- 同位素质量: 270.1498911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.3Ų
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM127153-1g |
N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |
1353955-71-1 | 95% | 1g |
$296 | 2021-08-05 | |
Aaron | AR009IPZ-250mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 250mg |
$105.00 | 2025-02-17 | |
Aaron | AR009IPZ-100mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 100mg |
$62.00 | 2025-02-17 | |
A2B Chem LLC | AE43067-250mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 250mg |
$83.00 | 2024-04-20 | |
A2B Chem LLC | AE43067-100mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 100mg |
$49.00 | 2024-04-20 | |
1PlusChem | 1P009IHN-250mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 250mg |
$94.00 | 2023-12-22 | |
1PlusChem | 1P009IHN-100mg |
(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |
1353955-71-1 | 95% | 100mg |
$56.00 | 2023-12-22 | |
Chemenu | CM127153-1g |
N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |
1353955-71-1 | 95%+ | 1g |
$280 | 2023-02-18 | |
eNovation Chemicals LLC | Y0987543-5g |
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |
1353955-71-1 | 95% | 5g |
$1000 | 2024-08-02 | |
Ambeed | A829867-100mg |
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |
1353955-71-1 | 95% | 100mg |
$62.0 | 2024-04-24 |
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochlorideに関する追加情報
Introduction to N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS No. 1353955-71-1)
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, a compound with the chemical formula C₁₃H₁₈ClN₂O, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in drug development and its unique structural properties. The CAS number 1353955-71-1 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The name N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride highlights its molecular structure, which consists of a benzyl group attached to a piperidine ring through a methanamine linkage. The presence of a 4-methoxybenzyl moiety suggests possible interactions with biological targets that are influenced by electron-donating aromatic rings, while the piperidine moiety is known for its role in enhancing solubility and bioavailability in pharmaceuticals. The hydrochloride salt form indicates that the compound is typically used in its ionic form, which can improve stability and solubility.
Recent research in medicinal chemistry has focused on the development of novel scaffolds that combine aromatic rings with heterocyclic structures to enhance pharmacological activity. The N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride structure aligns well with this trend, as it incorporates both a benzyl group and a piperidine ring, which are common motifs in drug molecules. Studies have shown that such combinations can lead to compounds with improved binding affinity and selectivity for biological targets.
One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. The piperidine ring is particularly relevant in this context, as it is frequently found in drugs that target neurotransmitter receptors. For instance, piperidine derivatives have been investigated for their potential as serotonin receptor modulators, which could have implications for treating conditions such as depression and anxiety. The 4-methoxybenzyl group may further enhance the compound's interaction with these receptors by influencing electronic properties and steric hindrance.
In addition to its potential applications in CNS disorders, the N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has shown promise in other therapeutic areas. For example, preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. This is particularly relevant given the increasing interest in developing drugs that target chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as 4-methoxybenzaldehyde and piperidine derivatives. The introduction of the methanamine group requires careful control of reaction conditions to ensure high yield and purity. The final step involves salt formation with hydrochloric acid, which enhances the compound's stability and handling properties. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, can be employed to optimize the synthesis pathway and improve overall efficiency.
From a pharmacokinetic perspective, the N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride structure offers several advantages. The piperidine ring enhances solubility in both water and lipids, facilitating absorption across biological membranes. Additionally, the hydrochloride salt form improves bioavailability by increasing solubility and stability in physiological conditions. These properties make it an attractive candidate for oral administration, where rapid absorption is often desirable.
Computational modeling has played a crucial role in understanding the interactions between this compound and its potential biological targets. Molecular docking studies have been used to predict binding affinities and identify key interaction sites on target proteins. These studies have provided valuable insights into how modifications to the benzyl and piperidine moieties can enhance binding affinity and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic activity.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride serves as an excellent example of how structural modifications can lead to compounds with enhanced pharmacological properties. By combining aromatic rings with heterocyclic structures, researchers can create molecules that interact selectively with biological targets while minimizing off-target effects.
In conclusion, N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride (CAS No. 1353955-71-1) represents a promising candidate for further exploration in drug development. Its unique structural features make it well-suited for applications in CNS therapeutics and anti-inflammatory treatments. With ongoing research focusing on optimizing its synthesis and evaluating its pharmacological profile, this compound has the potential to contribute significantly to advancements in medicinal chemistry.
1353955-71-1 (N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride) Related Products
- 1540105-11-0(3-(3-methoxy-1,2-oxazol-5-yl)piperidine)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 17651-38-6(5-phenylpent-4-ene-1-thiol)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)
- 2302489-63-8(2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)
- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)
- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)
- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
